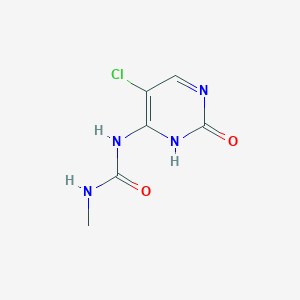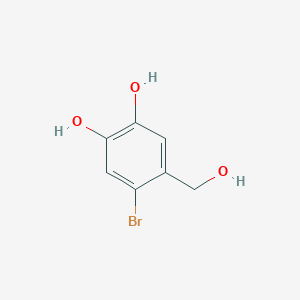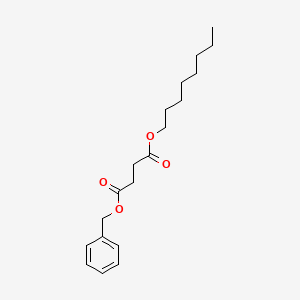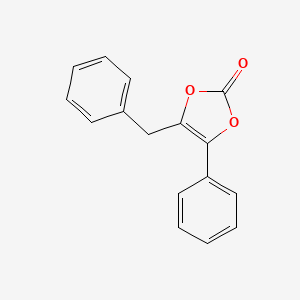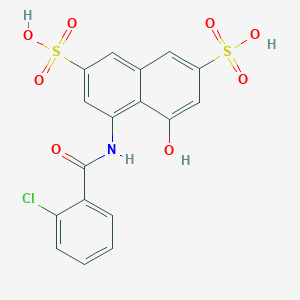
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzamido group, a hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The chlorobenzamido group is introduced through an amide coupling reaction, while the hydroxyl and sulfonic acid groups are added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorobenzamido group can be reduced to an amine.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the chlorobenzamido group can produce an amine .
Scientific Research Applications
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The chlorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorobenzamido)benzoic acid: Shares the chlorobenzamido group but lacks the naphthalene core and sulfonic acid groups.
Ethyl 4-(2-Chlorobenzamido)benzoate: Similar structure with an ester group instead of the hydroxyl and sulfonic acid groups.
Uniqueness
4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonic acid groups on the naphthalene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .
Properties
CAS No. |
112195-24-1 |
|---|---|
Molecular Formula |
C17H12ClNO8S2 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
4-[(2-chlorobenzoyl)amino]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H12ClNO8S2/c18-13-4-2-1-3-12(13)17(21)19-14-7-10(28(22,23)24)5-9-6-11(29(25,26)27)8-15(20)16(9)14/h1-8,20H,(H,19,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
LUMCGJAKRLPHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


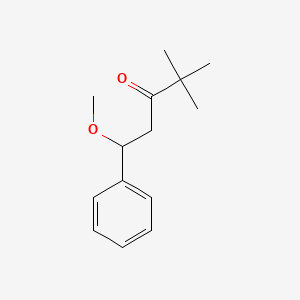
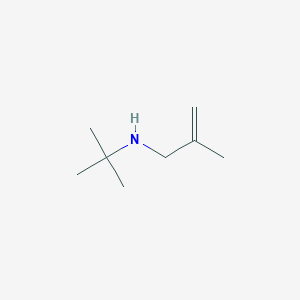
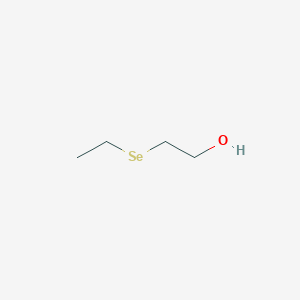
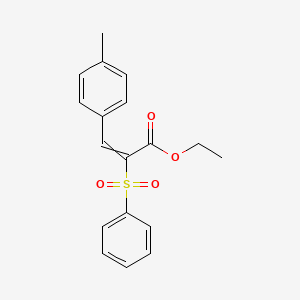
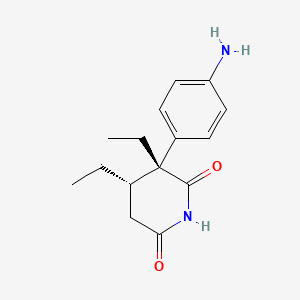
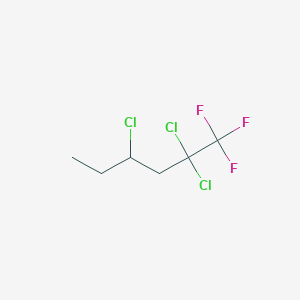
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
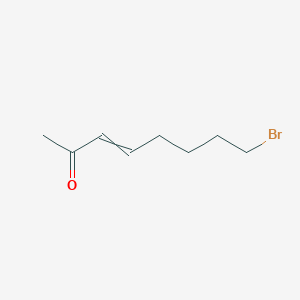
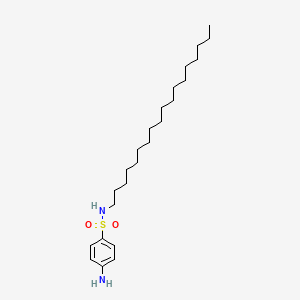
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
